2-(2-Iodoethyl)-2-methyl-1,3-dioxolane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVDTZCWOQEFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452668 | |
| Record name | 2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53750-51-9 | |
| Record name | 2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 2 2 Iodoethyl 2 Methyl 1,3 Dioxolane
Precursor-Based Synthetic Routes
The synthesis of 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane is efficiently achieved through functional group transformation of readily available starting materials. These routes are advantageous as they build upon established molecular frameworks, simplifying the synthetic process.
A prevalent method for synthesizing the target compound is through a halogen exchange reaction, starting from its bromo-analog, 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (B1279730).
The conversion of an alkyl bromide to an alkyl iodide is classically accomplished via the Finkelstein reaction. byjus.comwikipedia.org This reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972). wikipedia.org The mechanism is a bimolecular nucleophilic substitution (SN2) reaction, where the iodide ion acts as the nucleophile, attacking the carbon atom bonded to the bromine. byjus.comiitk.ac.invedantu.com The reaction proceeds in a single, concerted step, leading to an inversion of stereochemistry if the carbon center is chiral. byjus.com
The driving force for this reversible reaction is the differential solubility of the sodium halide salts in the acetone solvent. adichemistry.com While sodium iodide is soluble in acetone, the sodium bromide formed as a byproduct is not and precipitates out of the solution. byjus.comadichemistry.com According to Le Chatelier's principle, the removal of a product from the equilibrium shifts the reaction towards the formation of the desired alkyl iodide, driving the reaction to completion. adichemistry.com
The success of the Finkelstein reaction for the synthesis of this compound from its bromo-precursor hinges on several key factors. adichemistry.comorganic-chemistry.org The selection of reagents and the optimization of reaction conditions are critical for maximizing the yield and purity of the final product.
Reagent Selection : Sodium iodide (NaI) is the most common reagent for this transformation due to its high solubility in acetone and the insolubility of the resulting sodium bromide (NaBr). vedantu.comadichemistry.com An excess of the metal iodide salt is generally used to ensure the reaction goes to completion. organic-chemistry.org
Solvent : Acetone is the classic solvent of choice because it readily dissolves sodium iodide but not sodium chloride or sodium bromide. byjus.comadichemistry.com Other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be used. wikipedia.orgiitk.ac.in
Temperature : The reaction is typically carried out by heating the alkyl halide with the sodium iodide solution. iitk.ac.in The specific temperature can be optimized to balance the reaction rate against potential side reactions.
Substrate Reactivity : The Finkelstein reaction works well with primary alkyl halides, such as 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. byjus.comadichemistry.com
The following table summarizes typical conditions for the Finkelstein reaction.
| Parameter | Condition | Rationale |
| Iodide Source | Sodium Iodide (NaI) | High solubility in acetone, effective iodide nucleophile. |
| Solvent | Acetone | Dissolves NaI but precipitates the NaBr byproduct, driving the reaction forward. adichemistry.com |
| Temperature | Reflux | Increases reaction rate to ensure complete conversion. |
| Stoichiometry | Excess NaI | Shifts the equilibrium to favor product formation. organic-chemistry.org |
An alternative synthetic pathway involves the direct iodination of the corresponding alcohol, 2-Methyl-1,3-dioxolane-2-ethanol. This method converts the primary hydroxyl group into a good leaving group, which is then displaced by an iodide ion.
The conversion of primary alcohols to alkyl iodides can be effectively carried out using a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). commonorganicchemistry.comresearchgate.net This process is analogous to the Appel reaction, which typically converts alcohols into alkyl halides. wikipedia.orgsynarchive.com In this reaction, triphenylphosphine acts as an oxygen acceptor, and iodine serves as the halogen source. wikipedia.org The reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the reaction center. commonorganicchemistry.comnrochemistry.com
A direct parallel can be drawn from the bromination of 2-Methyl-1,3-dioxolane-2-ethanol, which was successfully converted to 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane in a 75% isolated yield using dibromotriphenylphosphorane. tandfonline.comresearchgate.net The analogous iodination reaction is expected to proceed with similar efficiency. The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. wikipedia.org
For practical purposes, the active iodinating agent, iodotriphenylphosphonium iodide ([PPh₃I]⁺I⁻), is typically generated in situ. This is achieved by simply adding molecular iodine to a solution of triphenylphosphine. researchgate.net This method avoids the need to handle the often unstable phosphorane reagent directly.
The in situ generation of dibromotriphenylphosphorane for the analogous bromination reaction was accomplished by titrating a solution of triphenylphosphine with bromine at low temperatures. tandfonline.comresearchgate.net Similarly, for the iodination, iodine is added to a solution of triphenylphosphine in a suitable solvent like dichloromethane (B109758) (DCM) at 0 °C. nrochemistry.com Imidazole is often added to the reaction mixture; it is thought to neutralize the hydroiodic acid that can be generated during the reaction. ias.ac.in After the formation of the phosphonium (B103445) salt, the alcohol, 2-Methyl-1,3-dioxolane-2-ethanol, is added, and the reaction is allowed to proceed to completion. nrochemistry.com This approach allows for the selective iodination of primary alcohols under mild conditions. researchgate.net
The table below outlines a typical experimental procedure for the iodination of a primary alcohol using this method. nrochemistry.com
| Step | Reagent(s) | Solvent | Temperature | Purpose |
| 1 | Triphenylphosphine, Iodine, Imidazole | Dichloromethane (DCM) | 0 °C | In situ generation of the iodotriphenylphosphonium iodide reagent. |
| 2 | 2-Methyl-1,3-dioxolane-2-ethanol | Dichloromethane (DCM) | 0 °C to Room Temp. | Addition of the alcohol substrate to the activated reagent mixture for conversion to the alkyl iodide. |
| 3 | Saturated aq. Na₂S₂O₃ | - | Room Temp. | Quenching of the reaction and removal of excess iodine. |
Derivations from Methyl Vinyl Ketone Equivalents and Related Acetals
A principal route to this compound involves the use of precursors that are synthetic equivalents of methyl vinyl ketone. This strategy often entails the formation of a related halogenated acetal (B89532), which can then be converted to the desired iodo derivative. A key precursor is 4-iodo-2-butanone, which can be protected as its ethylene (B1197577) ketal to yield the target compound, also known as 4-iodo-2-butanone ethylene ketal.
Acid-Catalyzed Acetalization/Ketalization Strategies
The most common and direct method for the synthesis of this compound is the acid-catalyzed ketalization of 4-iodo-2-butanone with ethylene glycol. This reaction is an equilibrium process, and measures are typically taken to drive the reaction towards the product side. The use of a Dean-Stark apparatus to remove water, a byproduct of the reaction, is a standard technique.
Various acid catalysts can be employed, with p-toluenesulfonic acid (p-TsOH) being a common choice due to its efficacy and ease of handling. The reaction is typically carried out in a non-polar solvent, such as toluene (B28343) or benzene, which facilitates the azeotropic removal of water.
A typical reaction setup is presented in the table below:
| Parameter | Condition |
| Starting Material | 4-iodo-2-butanone |
| Reagent | Ethylene glycol (1.1-1.5 equivalents) |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) |
| Solvent | Toluene |
| Apparatus | Dean-Stark trap |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
An alternative approach involves the conversion of the more readily available 2-(2-bromoethyl)-2-methyl-1,3-dioxolane to its iodo counterpart via a Finkelstein reaction. wikipedia.org This nucleophilic substitution reaction involves treating the bromo derivative with an excess of sodium iodide in a suitable solvent like acetone. The precipitation of the less soluble sodium bromide drives the equilibrium towards the formation of the iodo-dioxolane. wikipedia.orgkau.edu.sa
| Parameter | Condition |
| Starting Material | 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane |
| Reagent | Sodium iodide (excess) |
| Solvent | Acetone |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
Stereochemical Considerations in Precursor Formation
While this compound itself does not possess a chiral center at the 2-position of the dioxolane ring, the synthesis of substituted dioxolanes can involve stereochemical considerations, particularly when the precursors contain stereocenters. The formation of the dioxolane ring from a chiral diol and a ketone proceeds through a tetrahedral intermediate. The stereochemistry of the final product is influenced by the stereocenters present in the diol.
In the context of precursors to the target molecule, if a chiral diol were used instead of ethylene glycol, the resulting dioxolane would be chiral. The stereochemical outcome of such reactions is often dictated by thermodynamic control, leading to the most stable diastereomer. The conformation of 1,3-dioxolanes has been a subject of study, with the five-membered ring adopting an envelope or twist conformation to minimize steric interactions. kau.edu.sa For 2-substituted-2-methyl-1,3-dioxolanes, the substituents on the C2 carbon will influence the conformational preference of the ring.
Alternative Synthetic Approaches to Dioxolane Derivatives
Beyond the direct ketalization of halogenated butanones, other synthetic strategies can be envisioned for the preparation of this compound and its derivatives.
Nucleophilic Ring-Opening Pathways of Related Dioxolanes
An alternative, though less direct, synthetic route could involve the nucleophilic ring-opening of a suitably functionalized dioxolane precursor. For instance, a precursor such as 2-methyl-2-(oxiran-2-ylmethyl)-1,3-dioxolane could theoretically undergo ring-opening of the epoxide ring with an iodide nucleophile. This reaction is analogous to the well-established ring-opening of epoxides. acs.org The attack of the iodide ion would preferentially occur at the less sterically hindered carbon of the epoxide ring, leading to a primary iodide.
This pathway would necessitate the prior synthesis of the epoxidized dioxolane precursor. The reaction conditions for the epoxide ring-opening would typically involve a source of iodide ions, such as sodium iodide, in a polar aprotic solvent.
Photocatalytic Strategies for Cyclic Acetal Synthesis
Recent advancements in organic synthesis have highlighted the utility of photocatalysis for the formation of various chemical bonds under mild conditions. The synthesis of cyclic acetals via photocatalytic methods has been reported, offering a potentially greener alternative to traditional acid-catalyzed methods. nih.gov These reactions often proceed through the generation of radical intermediates.
A plausible photocatalytic approach for the synthesis of this compound could involve the reaction of an appropriate unsaturated precursor in the presence of a photocatalyst and a source of iodine. For example, the photocatalyzed addition of an iodo radical to the double bond of 2-allyl-2-methyl-1,3-dioxolane could be a potential route. However, specific photocatalytic methods for the direct synthesis of this compound have not been extensively documented. General photocatalytic acetalization reactions often utilize a photocatalyst, such as an organic dye, and a light source to initiate the reaction between an aldehyde or ketone and an alcohol. nih.gov
Purification and Isolation Techniques for Research-Scale Production
The purification of this compound is crucial to obtain a product of high purity for subsequent synthetic applications. The choice of purification method depends on the scale of the reaction and the nature of the impurities.
For research-scale production, the most common purification techniques include:
Extraction and Washing: After the reaction, the crude product is typically worked up by extraction with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layer is then washed with an aqueous solution of a mild base, like sodium bicarbonate, to neutralize any remaining acid catalyst. A subsequent wash with a reducing agent, such as sodium thiosulfate, may be necessary to remove any residual iodine.
Drying: The organic extract is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any dissolved water.
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Distillation: For liquid products, fractional distillation under reduced pressure is a highly effective method for purification. This technique separates compounds based on their boiling points. Given the relatively high molecular weight of this compound, vacuum distillation is necessary to prevent decomposition at high temperatures.
Column Chromatography: If distillation is not sufficient to separate the product from impurities with similar boiling points, column chromatography on silica (B1680970) gel is a powerful alternative. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. The separation is based on the differential adsorption of the compounds onto the stationary phase. The progress of the separation is monitored by thin-layer chromatography (TLC).
The choice between distillation and chromatography often depends on the thermal stability of the compound and the nature of the impurities. For thermally sensitive compounds, chromatography is the preferred method.
Chemical Reactivity and Mechanistic Investigations of 2 2 Iodoethyl 2 Methyl 1,3 Dioxolane
Nucleophilic Substitution Reactions Involving the Iodine Atom
Nucleophilic substitution reactions are a cornerstone of organic chemistry, and the primary iodide in 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane is highly susceptible to such transformations. spcmc.ac.in The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon atom bearing the iodine, leading to the displacement of the iodide ion in a single, concerted step. libretexts.org
The general scheme for this reaction is as follows: Nu- + CH3C(O2C2H4)CH2CH2-I → Nu-CH2CH2C(O2C2H4)CH3 + I-
As an alkylating agent, this compound is utilized to introduce the 4,4-(ethylenedioxy)pentyl group to a variety of nucleophiles. This synthetic strategy is particularly useful because the dioxolane group acts as a masked ketone. After the alkylation step, the dioxolane can be hydrolyzed under acidic conditions to unmask the ketone, providing access to γ-functionalized ketones.
The synthetic utility extends to the formation of carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For instance, reaction with carbanions (e.g., from malonic esters), alkoxides, amines, or thiolates yields the corresponding substituted dioxolanes. These products are valuable intermediates in the synthesis of more complex molecules.
Table 1: Examples of Alkylation Reactions
| Nucleophile (Nu-) | Reagent Example | Product of Alkylation | Synthetic Application |
|---|---|---|---|
| Carbon | Diethyl malonate / NaH | Diethyl 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)malonate | Synthesis of keto-acids and derivatives |
| Oxygen | Sodium phenoxide | 2-methyl-2-(2-phenoxyethyl)-1,3-dioxolane | Synthesis of aryl ether ketones |
| Nitrogen | Phthalimide potassium salt | N-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)phthalimide | Gabriel synthesis of primary amines |
| Sulfur | Sodium thiophenoxide | 2-methyl-2-(2-(phenylthio)ethyl)-1,3-dioxolane | Synthesis of thioether ketones |
In nucleophilic substitution reactions of this compound, regioselectivity is straightforward. The nucleophilic attack occurs exclusively at the carbon atom directly bonded to the iodine, as it is the most electrophilic center and bears the best leaving group. No other positions on the molecule are susceptible to substitution under typical SN2 conditions.
Regarding stereoselectivity, the carbon atom undergoing substitution is a primary, achiral center (a -CH2- group). Therefore, the substitution reaction itself does not create a new stereocenter at this position, and issues of stereoselectivity at the reaction site are not applicable. wikipedia.org However, if the nucleophile is chiral, the reaction can lead to the formation of diastereomers. The stereochemical outcome would then be influenced by steric and electronic interactions between the substrate and the chiral nucleophile. The reaction mechanism for SN2 reactions involves an inversion of configuration at the electrophilic carbon. spcmc.ac.in While this is not observable for this specific achiral substrate, it is a fundamental principle of the reaction pathway.
Metal-Mediated Cross-Coupling Reactions
The carbon-iodine bond in this compound is readily activated by transition metal catalysts, particularly those based on palladium, nickel, and zinc. This reactivity allows for its participation in a wide range of powerful carbon-carbon bond-forming cross-coupling reactions.
Palladium catalysis is a versatile tool for forming C-C bonds, and alkyl iodides are competent substrates for several named reactions. organic-chemistry.org
Heck Reaction : The Heck (or Mizoroki-Heck) reaction typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org While less common for unactivated alkyl halides, Heck-type reactions can occur. The mechanism involves the oxidative addition of the alkyl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.org The reaction allows for the extension of the ethyl chain and the introduction of a double bond.
Suzuki-Miyaura Reaction : The Suzuki-Miyaura coupling is a highly versatile reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orgyonedalabs.com this compound can be effectively coupled with various aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. rsc.org This reaction is a powerful method for synthesizing complex molecules containing the protected ketone moiety.
Table 2: Examples of Suzuki-Miyaura Coupling Partners
| Boronic Acid/Ester (R-B(OH)2) | Catalyst/Base | Coupled Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 2-methyl-2-(2-phenylethyl)-1,3-dioxolane |
| 4-Methoxy-phenylboronic acid | Pd(dppf)Cl2 / K3PO4 | 2-(2-(4-methoxyphenyl)ethyl)-2-methyl-1,3-dioxolane |
| 2-Thiopheneboronic acid | Pd(OAc)2 / SPhos / K2CO3 | 2-methyl-2-(2-(thiophen-2-yl)ethyl)-1,3-dioxolane |
| (E)-Styrylboronic acid | Pd2(dba)3 / XPhos / Cs2CO3 | 2-((E)-4-phenylbut-3-en-1-yl)-2-methyl-1,3-dioxolane |
Nickel catalysts are often preferred for cross-coupling reactions involving alkyl electrophiles due to their different reactivity profiles compared to palladium. princeton.edu The related compound, 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730), serves as a useful analogue for predicting reactivity. Nickel-catalyzed cross-couplings, such as Suzuki-type or Negishi-type reactions, can be rendered asymmetric by the use of chiral ligands. nih.gov
In a hypothetical asymmetric coupling, a prochiral nucleophile could be coupled with this compound using a chiral nickel-ligand complex. This would result in the enantioselective formation of a product with a newly formed stereocenter. The development of such reactions is a significant area of modern organic synthesis.
The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction between an organohalide and an organozinc compound. wikipedia.org This reaction is known for its high functional group tolerance and the reactivity of organozinc reagents. This compound is an excellent electrophile for this transformation. The organozinc reagent can be prepared from a corresponding organohalide and activated zinc metal.
This coupling provides a reliable method for forming sp3-sp3, sp3-sp2, and sp3-sp C-C bonds. The reaction mechanism typically involves oxidative addition of the alkyl iodide to the catalyst, transmetalation from zinc to the metal center, and reductive elimination to yield the final product. nih.govrsc.org
Table 3: Examples of Negishi Coupling Partners
| Organozinc Reagent (R-ZnX) | Catalyst | Coupled Product |
|---|---|---|
| Phenylzinc chloride | Pd(PPh3)4 | 2-methyl-2-(2-phenylethyl)-1,3-dioxolane |
| Benzylzinc bromide | NiCl2(dppe) | 2-methyl-2-(3-phenylpropyl)-1,3-dioxolane |
| Hexylzinc iodide | Pd(dppf)Cl2 | 2-methyl-2-octyl-1,3-dioxolane |
| (Phenylethynyl)zinc chloride | PdCl2(PPh3)2 | 2-methyl-2-(4-phenylbut-3-yn-1-yl)-1,3-dioxolane |
Organometallic Reagent Chemistry
The carbon-iodine bond in this compound is the primary site for organometallic transformations, enabling the formation of carbon-carbon bonds through the generation of nucleophilic carbon species.
The iodoethyl group can react with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 2-(2-(magnesioiodo)ethyl)-2-methyl-1,3-dioxolane. Grignard reagents are potent nucleophiles and strong bases, readily reacting with a variety of electrophiles.
The formation and subsequent reactions of this Grignard reagent are expected to follow well-established patterns of Grignard chemistry. For instance, reaction with aldehydes and ketones would yield secondary and tertiary alcohols, respectively, after an acidic workup. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon.
Table 1: Predicted Products of Grignard Reactions
| Electrophile | Predicted Product after Workup |
|---|---|
| Formaldehyde | 3-(2-Methyl-1,3-dioxolan-2-yl)propan-1-ol |
| Acetaldehyde | 4-(2-Methyl-1,3-dioxolan-2-yl)butan-2-ol |
| Acetone (B3395972) | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-methylbutan-2-ol |
| Carbon Dioxide | 3-(2-Methyl-1,3-dioxolan-2-yl)propanoic acid |
It is important to note that the stability of Grignard reagents derived from haloacetals can be a concern, with potential for decomposition pathways. However, their utility as synthetic equivalents, for example as masked methyl vinyl ketone synthons, is well-documented for analogous bromo derivatives.
Lithium-halogen exchange offers an alternative route to a highly reactive organometallic intermediate. This reaction is typically rapid, especially with alkyl iodides, and is often carried out at low temperatures using an organolithium reagent such as tert-butyllithium. harvard.edu The exchange converts the carbon-iodine bond into a carbon-lithium bond, generating an organolithium species that is a powerful nucleophile.
The general transformation is as follows: R-I + R'-Li ⇌ R-Li + R'-I
For this compound, the reaction with an alkyllithium reagent would yield 2-(2-lithioethyl)-2-methyl-1,3-dioxolane. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making the iodoethyl moiety highly suitable for this transformation. ethz.ch
Table 2: Potential Products from Lithium-Halogen Exchange and Quenching
| Quenching Electrophile | Resulting Product |
|---|---|
| Dimethylformamide (DMF) | 3-(2-Methyl-1,3-dioxolan-2-yl)propanal |
| Ethylene (B1197577) oxide | 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-ol |
| Alkyl halide (R'-X) | 2-(2-R'-ethyl)-2-methyl-1,3-dioxolane |
The choice of organolithium reagent and reaction conditions is crucial to avoid side reactions, such as attack on the dioxolane ring, although the 1,3-dioxolane (B20135) is generally stable under these conditions.
Cyclization and Annulation Strategies
The bifunctional nature of this compound and its organometallic derivatives allows for their use in the construction of cyclic and polycyclic systems.
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.orgmasterorganicchemistry.com While the classic Robinson annulation utilizes methyl vinyl ketone, analogs of this compound can serve as precursors to the necessary Michael acceptor.
Specifically, the organometallic derivatives (Grignard or organolithium) of this compound can be considered as synthetic equivalents of a 4-oxopentyl nucleophile. This nucleophile can react with an α,β-unsaturated ketone. Subsequent deprotection of the dioxolane under acidic conditions would unmask a ketone, leading to a 1,5-diketone intermediate. This diketone can then undergo an intramolecular aldol condensation to form a cyclohexenone ring, the hallmark of the Robinson annulation. libretexts.org This approach is particularly useful in the synthesis of complex molecules like the Wieland-Miescher ketone, a key intermediate in steroid synthesis. wikipedia.org
The generation of a carbanion at the terminal carbon of the ethyl chain via lithium-halogen exchange can initiate intramolecular cyclization if a suitable electrophilic site is present within the molecule. While the parent compound does not possess such a site, derivatives of it could be designed for intramolecular reactions. For instance, if the methyl group on the dioxolane were replaced with a group containing an electrophilic center, the organolithium species could potentially undergo an intramolecular cyclization.
Furthermore, radical-mediated cyclizations are also a possibility. Treatment of the iodo compound with a radical initiator could lead to the formation of a primary radical, which could then participate in intramolecular addition reactions if an appropriate unsaturated bond is present in a suitable position within the molecule.
Ring-Opening Reactions of the 1,3-Dioxolane Core for Subsequent Functionalization
The 1,3-dioxolane ring serves as a protecting group for a ketone carbonyl. This acetal (B89532) is generally stable under basic and neutral conditions but can be cleaved under acidic conditions to regenerate the ketone. This deprotection is a key step in many synthetic sequences involving this compound, for example, after it has been used in a Robinson annulation analog reaction.
The acid-catalyzed hydrolysis of the 1,3-dioxolane proceeds via protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal, which then hydrolyzes to the ketone and ethylene glycol. The ease of this deprotection step is a crucial aspect of the utility of this compound as a synthetic building block. While the primary focus is often on the reactivity of the iodoethyl side chain, the ability to deprotect the ketone functionality is essential for its application in multi-step syntheses. Studies on the hydrolysis of similar 1,3-dioxolanes have shown that the reaction is subject to general acid catalysis.
Thermochemical Decomposition Pathways and Stability Profiling
The thermal stability of this compound is primarily dictated by the bond dissociation energies of its constituent chemical bonds. The carbon-iodine (C-I) bond is notably the most labile linkage within the molecule, possessing a significantly lower bond dissociation energy compared to the carbon-carbon (C-C) and carbon-oxygen (C-O) bonds of the dioxolane ring. Consequently, it is anticipated that the primary thermochemical decomposition pathway will be initiated by the homolytic cleavage of the C-I bond.
Predicted Initial Decomposition Step:
Following this initiation, the resulting highly reactive radical species can participate in a cascade of subsequent reactions, including hydrogen abstraction, disproportionation, and further fragmentation of the dioxolane ring. The stability of the 1,3-dioxolane ring itself is generally robust under neutral and basic conditions but can be susceptible to acid-catalyzed hydrolysis. organic-chemistry.orgthieme-connect.de In the context of thermal decomposition, in the absence of acidic catalysts, the ring is likely to fragment via radical-mediated pathways.
The decomposition of the ethyl-2-methyl-1,3-dioxolane radical could proceed through several pathways, including beta-scission, leading to the formation of smaller, more stable molecules. For instance, cleavage of the C-C bond of the ethyl group or fragmentation of the dioxolane ring could occur. The thermolysis of simpler 2-substituted-1,3-dioxolanes has been shown to yield products such as aldehydes and ketones, suggesting that similar products could arise from the secondary decomposition of the radical intermediate in this case.
A comparative analysis of the bond dissociation energies within this compound highlights the susceptibility of the C-I bond to thermal cleavage.
Table 1: Comparison of Average Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-I | ~240 |
| C-C | ~347 |
| C-O | ~358 |
Note: The values presented are average bond energies and can vary depending on the specific molecular environment.
The data clearly indicates that the energy required to cleave the C-I bond is substantially lower than that for other bonds within the molecule, reinforcing the prediction that C-I bond homolysis is the primary initiation step in the thermochemical decomposition of this compound.
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR for Chemical Shift and Coupling Constant Analysis
Proton (¹H) NMR spectroscopy of 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane reveals distinct signals corresponding to each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons, while the coupling constants (J), measured in Hertz (Hz), provide information about the connectivity between adjacent, non-equivalent protons.
The expected ¹H NMR spectrum would feature signals for the methyl group protons, the two methylene (B1212753) groups of the ethyl chain, and the two methylene groups of the dioxolane ring. The protons on the carbon adjacent to the iodine atom are expected to be significantly deshielded, appearing at a higher chemical shift.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~1.3 | Singlet | N/A |
| -CH₂-CH₂-I | ~2.2 | Triplet | ~7-8 |
| -CH₂-I | ~3.2 | Triplet | ~7-8 |
| -O-CH₂-CH₂-O- | ~3.9-4.0 | Multiplet | N/A |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment. Key signals would include the methyl carbon, the two carbons of the ethyl chain (one significantly affected by the electronegative iodine), the two equivalent carbons of the dioxolane ring, and the quaternary ketal carbon.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C H₃ | ~24 |
| -C H₂-CH₂-I | ~45 |
| -C H₂-I | ~5 |
| -O-C H₂-C H₂-O- | ~65 |
| -C (O₂)CH₃ | ~109 |
Note: These are predicted values. Actual experimental data is required for definitive assignment.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To unequivocally assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, confirming the connectivity of the -CH₂-CH₂-I fragment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity around the quaternary carbon and linking the iodoethyl side chain to the dioxolane ring.
Application in Isomeric Purity and Structural Elucidation
NMR spectroscopy is a powerful tool for assessing the isomeric purity of a sample. The presence of any isomeric impurities would result in a separate set of signals in the NMR spectra. The integration of these signals allows for the quantification of the purity. For this compound, NMR confirms the absence of constitutional isomers, such as those that could arise from alternative cyclization reactions during its synthesis. The complete and unambiguous assignment of all ¹H and ¹³C signals, supported by 2D NMR data, serves as the definitive proof of its chemical structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of this compound (C₆H₁₁IO₂). By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed, ruling out other potential formulas that might have the same nominal mass.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₆H₁₁IO₂ |
| Calculated Exact Mass | 241.9804 Da |
| Measured Exact Mass | [Experimental Value] |
| Mass Error | [Difference in ppm] |
Note: A measured exact mass within a small tolerance (typically <5 ppm) of the calculated mass provides strong evidence for the assigned molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive detection and structural identification power of mass spectrometry. jmchemsci.comjmchemsci.com This method is crucial for confirming the identity and assessing the purity of volatile and semi-volatile compounds like this compound. jmchemsci.com
In a typical GC-MS analysis, the sample is volatilized and separated based on its components' differing affinities for a stationary phase within a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. Subsequent introduction into the mass spectrometer allows for the determination of the molecular weight of the parent molecule and provides a unique fragmentation pattern that serves as a molecular fingerprint. The PubChem database entry for this compound indicates a molecular weight of 242.05 g/mol . nih.gov Stable-isotope dilution GC-MS has been effectively used for the quantitative analysis of other dioxolane derivatives in biological matrices, demonstrating the technique's sensitivity and accuracy. nih.gov
Fragmentation Pathway Analysis for Structural Insights
Upon electron ionization, the molecular ion [C6H11IO2]+• would be formed. Key fragmentation processes for related structures often involve alpha-cleavage, where a bond adjacent to a heteroatom is broken. libretexts.org For the dioxolane ring, this could lead to the loss of specific fragments. The fragmentation of the iodoethyl side chain is also a critical consideration. The carbon-iodine bond is relatively weak and can cleave to generate characteristic ions. The loss of an iodine radical (•I) or a hydrogen iodide (HI) molecule are common fragmentation pathways for iodo-compounds. Systematic investigation of fragmentation behaviors in similar compounds, such as isoquinoline (B145761) alkaloids, has been shown to provide a solid foundation for structural elucidation. nih.gov Automated tandem mass spectrometry can be employed for a systematic analysis of fragmentation pathways. nih.gov
| Predicted Fragment | Potential m/z | Plausible Origin |
| [M - I]+ | 115 | Loss of an iodine atom |
| [M - C2H4I]+ | 87 | Cleavage of the ethyl-iodo group |
| [CH3C(O)CH2CH2I]+ | 213 | Ring opening and rearrangement |
| [C4H7O2]+ | 87 | Fragment from the dioxolane ring |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. tanta.edu.eg The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a characteristic spectrum that is indicative of the functional groups present in a molecule. msu.edu
Vibrational Mode Assignments for Functional Group Identification
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The assignment of these vibrational modes is key to confirming the compound's structure.
C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. vscht.cz
C-O Stretching: The C-O stretching vibrations of the dioxolane ring are expected to produce strong bands in the 1000-1250 cm⁻¹ region. vscht.cz For the related compound 1,3-dioxolane (B20135), C-O bond stretching vibrations are noted between 940-960 cm⁻¹. researchgate.net
C-C Stretching: These vibrations generally produce weaker bands in the fingerprint region.
CH2 and CH3 Bending: Scissoring, rocking, and wagging vibrations for the methylene (CH2) and methyl (CH3) groups will appear in the 1350-1470 cm⁻¹ range. msu.edu
Analysis of Characteristic Absorptions of the Dioxolane Ring and C-I Bond
The dioxolane ring has several characteristic vibrational modes. The symmetric and asymmetric stretching of the C-O-C ether linkages are prominent features. For 1,3-dioxolane, scissoring vibrations are observed in the 1450-1550 cm⁻¹ range. researchgate.net The carbon-iodine (C-I) bond stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. This absorption is a key indicator of the presence of the iodo-substituent.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C-O (ether) | Stretching | 1000 - 1250 |
| CH2/CH3 | Bending (Scissoring/Rocking) | 1350 - 1470 |
| C-I | Stretching | 500 - 600 |
Temperature-Dependent Spectroscopic Studies on Related Dioxolanes
Temperature-dependent spectroscopic studies can provide insights into molecular dynamics, conformational changes, and intermolecular interactions. usask.ca Research on 1,3-dioxolane and 2-methyl-1,3-dioxolane (B1212220) has shown that their IR spectra exhibit a strong temperature dependence. researchgate.net These studies, often conducted at high temperatures, can reveal changes in absorption cross-sections and shifts in peak positions, which can be correlated with molecular structure and stability. researchgate.net Such investigations on this compound could elucidate its thermal stability and conformational preferences.
X-ray Diffraction Studies (for crystalline derivatives or related compounds)
X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com While this technique is applicable to crystalline materials, many organic compounds, including potentially this compound, may exist as liquids or oils at room temperature. In such cases, X-ray diffraction studies would necessitate the preparation of a suitable crystalline derivative.
The structural information obtained from X-ray crystallography is highly precise, providing detailed data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mdpi.com For dioxolane derivatives, these studies can confirm the conformation of the five-membered ring (e.g., envelope or twist conformation) and the spatial arrangement of the substituents. nih.gov The analysis of the crystal packing can also reveal information about non-covalent interactions, such as hydrogen bonding or halogen bonding, which can influence the physical properties of the compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) Applications for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Geometry optimization is a key application of DFT, where the algorithm seeks to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process yields critical data such as bond lengths, bond angles, and dihedral angles. For 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane, this would involve determining the precise spatial arrangement of the dioxolane ring and the iodoethyl side chain.
Furthermore, conformational analysis, another important application, involves identifying the different stable spatial arrangements (conformers) of a molecule and their relative energies. Due to the flexibility of the ethyl chain and the puckering of the dioxolane ring, this compound can exist in several conformations. DFT calculations can map the potential energy surface to identify these low-energy conformers and the energy barriers that separate them. Such analyses are crucial for understanding how the molecule's shape influences its physical properties and reactivity. researchgate.net
While DFT is a powerful tool for these investigations, specific studies applying geometry optimization and detailed conformational analysis to this compound are not prominently available in peer-reviewed literature. Research on related dioxolane compounds has shown that DFT methods, such as B3LYP, are effective in predicting their structures and decomposition pathways.
Theoretical Prediction of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)
Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in fields like quantitative structure-activity relationship (QSAR) studies and drug discovery. These descriptors can be predicted computationally.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
LogP: This value represents the logarithm of the partition coefficient between octanol (B41247) and water, indicating a molecule's hydrophilicity or lipophilicity. It is crucial for predicting the distribution of a compound in biological systems.
Rotatable Bonds: The number of rotatable bonds is a measure of a molecule's conformational flexibility.
For this compound, several molecular descriptors have been predicted using computational algorithms. These predicted values provide a preliminary assessment of the molecule's physicochemical profile.
Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Description |
|---|---|---|
| Molecular Formula | C₆H₁₁IO₂ | The elemental composition of the molecule. |
| Molecular Weight | 242.05 g/mol | The mass of one mole of the substance. |
| XLogP3 | 1.5 | A computed logarithm of the octanol/water partition coefficient, indicating moderate lipophilicity. |
| TPSA | 18.5 Ų | Topological Polar Surface Area, suggesting good membrane permeability. |
| Rotatable Bonds | 3 | The number of single bonds that allow free rotation, indicating molecular flexibility. |
| Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen atom to a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen atom in a hydrogen bond (the two oxygen atoms). |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
HOMO: The outermost orbital containing electrons. It acts as an electron donor (nucleophile). The higher its energy, the more readily it donates electrons.
LUMO: The innermost orbital without electrons. It acts as an electron acceptor (electrophile). The lower its energy, the more readily it accepts electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. FMO analysis for this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. This would reveal the likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for predicting its behavior in chemical reactions. For instance, the analysis would likely show the distribution of these orbitals around the iodine atom and the oxygen atoms, indicating their roles in potential reactions. However, specific FMO analysis data for this compound is not available in existing literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the detailed pathways of chemical reactions. It allows chemists to visualize the transformation from reactants to products through high-energy transition states, providing a level of detail that is often inaccessible through experiments alone.
Transition State Characterization and Activation Energy Determination
A chemical reaction proceeds along a reaction coordinate from reactants to products, passing through a maximum energy point known as the transition state (TS). The transition state is an unstable, short-lived configuration that is critical to the reaction mechanism.
Computational methods can locate the precise geometry of a transition state on the potential energy surface. A key characteristic of a true transition state is that it is a first-order saddle point, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency for the transition state structure.
Once the transition state is located, its energy can be calculated. The activation energy (Ea) of the reaction is the energy difference between the transition state and the reactants. This value is fundamentally important as it determines the rate of the reaction; a higher activation energy corresponds to a slower reaction. For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the iodine atom, computational characterization of the transition state would provide the activation energy and offer insights into the structural and electronic features that govern the reaction's feasibility and speed. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways
While locating the reactants, products, and the transition state provides key snapshots of a reaction, an Intrinsic Reaction Coordinate (IRC) calculation connects these points. An IRC calculation maps the minimum energy path on the potential energy surface that leads downhill from the transition state to the reactants on one side and to the products on the other.
By tracing this path, an IRC calculation confirms that a given transition state correctly connects the intended reactants and products. It provides a detailed, step-by-step visualization of the geometric changes—the breaking and forming of bonds—that occur as the reaction progresses. This method is invaluable for verifying a proposed reaction mechanism and for discovering unexpected intermediates or alternative reaction pathways. For any proposed reaction of this compound, performing an IRC calculation would be the definitive computational step to validate the entire reaction pathway derived from a characterized transition state. researchgate.net
Computational and Theoretical Insights into this compound
While this compound serves as a valuable chemical intermediate, comprehensive computational and theoretical investigations focused solely on this molecule are limited in publicly accessible literature. However, by applying established computational chemistry principles and examining studies on analogous structures, a theoretical framework for understanding its behavior can be constructed. This article explores the application of modern computational methods to predict the properties and reactivity of this compound.
The prediction of reaction pathways and selectivity for a molecule like this compound is primarily achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a prevalent method. mdpi.com These calculations map the potential energy surface (PES) of a reaction, identifying stable molecules (reactants, products, intermediates) as minima and transition states as first-order saddle points. The energy difference between the reactant and the transition state defines the activation energy, a critical factor in determining reaction feasibility and rate.
For this compound, unimolecular decomposition would likely proceed through several potential pathways:
C-I Bond Homolysis: The carbon-iodine bond is typically the weakest covalent bond in the molecule, making its homolytic cleavage to form an alkyl radical and an iodine radical a highly probable initial step under thermal or photochemical conditions.
Ring Opening: The dioxolane ring can undergo cleavage. Studies on the thermal decomposition of related cyclic acetals and ethers, such as dihydropyrans, show that these reactions can occur through concerted, unimolecular pathways. mdpi.com Computational investigations on these analogues have successfully characterized the transition states and activation energies for such processes. mdpi.com
Elimination Reactions: Another possibility is the elimination of hydrogen iodide (HI), although this often requires specific conditions or catalytic influence.
DFT calculations would be employed to model the geometries of the reactant, transition states, and products for each potential pathway. nih.gov By comparing the calculated activation energies, the most favorable reaction channel can be predicted. For instance, a computational study on the decomposition of propylamine (B44156) utilized DFT to explore various mechanistic pathways and identify the most significant ones based on calculated energy barriers. nih.gov A similar approach would be invaluable for elucidating the thermal stability and decomposition mechanism of this compound.
Once the potential energy surface and its critical points (minima and transition states) are characterized using quantum chemistry, this information can be used to predict macroscopic reaction rates under various conditions of temperature and pressure. Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a cornerstone for calculating the rate constants of unimolecular reactions. wikipedia.orgprsu.ac.in
RRKM theory is a statistical model that assumes energy is rapidly distributed among all vibrational modes of an energized molecule before it reacts. wikipedia.org The rate of reaction is then calculated as a function of the molecule's internal energy. Key inputs for RRKM calculations are derived from computational chemistry:
The activation energy (barrier height) for the reaction.
The vibrational frequencies of the reactant molecule.
The vibrational frequencies of the transition state structure. ox.ac.uk
To account for the pressure dependence of unimolecular reactions, RRKM theory is typically coupled with a master equation (ME) analysis. The ME models the collisional activation and deactivation of the reactant molecules, providing a more complete picture of the kinetics from the low-pressure to the high-pressure limit. rsc.org
While no specific RRKM-ME model for this compound has been published, the methodology has been successfully applied to a vast range of organic molecules. For example, it has been used to calculate the temperature- and pressure-dependent rate coefficients for the decomposition of cyclopentanone (B42830) and various intermediates in combustion chemistry. nih.govbohrium.com Applying this model to this compound would involve first performing high-level DFT calculations to obtain the necessary molecular parameters for the C-I bond cleavage and ring-opening pathways, and then using these parameters in an RRKM-ME simulation to predict the decomposition rates.
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of systems. While quantum mechanical calculations are ideal for studying reaction mechanisms, MD simulations are powerful tools for understanding conformational dynamics, solvation effects, and transport properties, which can significantly influence reactivity.
For this compound, MD simulations could be relevant for:
Conformational Analysis: Exploring the rotational freedom around the C-C bonds of the ethyl side chain and the puckering of the dioxolane ring in a solution phase. This can reveal the most populated conformations, which may be the most likely to undergo a reaction.
Solvent Effects: Simulating the molecule in various solvents (e.g., polar, non-polar) to understand how solvent molecules arrange around it (the solvation shell). This is crucial as solvent interactions can stabilize or destabilize reactants and transition states, thereby altering reaction rates and pathways.
Transport Properties: Calculating properties like the diffusion coefficient, which is important in understanding reaction kinetics in solution where the rate may be limited by how quickly reactants can encounter each other.
Although specific MD studies on this compound are not available, the techniques are widely applied to understand the behavior of organic molecules in condensed phases.
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds or help in the interpretation of complex experimental spectra.
NMR Chemical Shifts: The prediction of NMR chemical shifts is a routine application of quantum chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically paired with DFT, is the most common approach for calculating the isotropic magnetic shielding tensors of nuclei. q-chem.com These computed shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS). acs.org
δcalc = σref - σcalc
Excellent correlations between experimentally measured and DFT/GIAO-predicted ¹³C and ¹H chemical shifts have been demonstrated for a wide range of organic molecules, including those containing halogens. nih.govbenthamopen.comresearchgate.net Discrepancies between calculated and experimental values can often be systematic and can be corrected using empirical scaling factors. benthamopen.com A computational study of this compound would provide theoretical chemical shifts that could be compared with experimental data to confirm its structure.
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. msu.edu Computationally, the vibrational frequencies and their corresponding IR intensities are obtained from the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). github.io This analysis yields a set of normal modes and their frequencies. github.io
The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and incomplete treatment of electron correlation. This is typically corrected by applying a uniform scaling factor (e.g., ~0.96 for B3LYP functionals). The resulting predicted spectrum can be an invaluable tool for assigning the peaks in an experimental IR spectrum to specific molecular vibrations, such as C-I stretching, C-O stretching of the dioxolane ring, or C-H bending modes. numberanalytics.comdiva-portal.org
A hypothetical comparison for key functional groups is presented below to illustrate the application.
| Vibrational Mode | Typical Experimental IR Range (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| C-H Stretch (sp³) | 2850-3000 | 2950-3100 | Methyl and Ethylene (B1197577) Groups |
| C-O Stretch (Acetal) | 1050-1150 | 1080-1200 | Dioxolane Ring |
| C-I Stretch | 500-600 | 520-630 | Iodoethyl Group |
In silico screening, or virtual screening, uses computational methods to rapidly evaluate large libraries of potential catalysts, reagents, or reaction conditions, thereby accelerating the discovery of new and improved chemical transformations. youtube.com This approach can save significant time and resources compared to purely experimental high-throughput screening. researchgate.net
For a reaction involving this compound, such as its conversion to another product via substitution or elimination, in silico screening could be used to:
Identify Optimal Catalysts: The molecule's iodo-group makes it a substrate for various catalytic reactions, such as cross-coupling or dehalogenation. thieme-connect.comst-andrews.ac.uk A computational workflow could be designed to calculate the activation energy for a key step in a proposed catalytic cycle (e.g., oxidative addition to a metal center) for a large set of potential catalysts. acs.org Catalysts predicted to have the lowest activation barriers would be prioritized for experimental testing. springernature.com
Optimize Reaction Conditions: The effect of different solvents can be modeled using implicit or explicit solvent models to predict how the solvent influences reaction rates. Machine learning models, trained on existing reaction databases, can also predict the probability of a reaction's success under a given set of conditions (catalyst, solvent, temperature). beilstein-journals.org
For example, a virtual screen could explore different palladium catalysts for a dehalogenation reaction, or screen various bases and solvents for an elimination reaction, identifying the most promising candidates before any lab work is initiated. drugtargetreview.comacs.org
Strategic Applications of 2 2 Iodoethyl 2 Methyl 1,3 Dioxolane in Complex Molecule Synthesis
Building Block in Retrosynthetic Analysis for Carbon Skeleton Construction
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors through a series of imaginary "disconnections". This process helps to devise a logical forward synthesis plan. In this context, 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane serves as a valuable synthon—a conceptual fragment representing a specific structural unit.
The key to its utility lies in its structure:
The 1,3-Dioxolane (B20135) Moiety: This group functions as a protecting group for a ketone (specifically, the carbonyl of a butan-2-one unit). Dioxolanes are stable to a wide range of nucleophilic and basic conditions, allowing chemists to perform reactions elsewhere in the molecule without affecting the ketone. nih.gov The ketone can be easily regenerated later through acidic hydrolysis.
The Iodoethyl Group: The primary alkyl iodide is an excellent electrophilic site. The carbon atom bonded to the iodine is susceptible to nucleophilic attack, and the iodide ion is a superb leaving group. This facilitates efficient carbon-carbon bond formation via SN2 reactions. libretexts.orglibretexts.org
In retrosynthesis, the this compound unit corresponds to a 4-oxobutyl synthon . Specifically, it acts as the synthetic equivalent of a +CH2CH2C(O)CH3 fragment. This makes it an ideal reagent for constructing 1,4-dicarbonyl compounds or for introducing a protected 3-oxobutyl side chain, a common structural motif in many complex molecules. researchgate.netyoutube.com Its bromo-analogue, 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730), is well-documented as a useful "methyl vinyl ketone equivalent," a role the more reactive iodo-derivative also fulfills with high efficiency. tandfonline.comresearchgate.net
| Retrosynthetic Disconnection | Target Fragment | Reagent (Synthetic Equivalent) |
| C-C Bond | 4-Oxobutyl Cation | This compound |
Role in the Total Synthesis of Natural Products and Complex Bioactive Molecules
The 3-oxobutyl structural unit, readily installed by this compound, is a recurring feature in a multitude of natural products and bioactive molecules. For instance, the related compound 2-(β-bromoethyl)-2-methyl-1,3-dioxolane was identified as a necessary building block in synthetic studies aimed at the total synthesis of taxane (B156437) diterpenes, a class of potent anticancer agents. tandfonline.com Furthermore, the unprotected form of this building block, methyl vinyl ketone (MVK), is a known precursor in the industrial synthesis of Vitamin A and various pharmaceuticals, highlighting the strategic importance of this carbon framework. wikipedia.org
The primary application of this compound is in the alkylation of carbon nucleophiles. youtube.com This process forms a new carbon-carbon bond at the α-position of the nucleophile, introducing the protected 4-oxobutyl chain. The reaction proceeds via a standard SN2 mechanism. libretexts.org
Key methodologies include:
Alkylation of Enolates: Ketone, ester, and nitrile enolates, typically generated with strong, non-nucleophilic bases like lithium diisopropylamide (LDA), react efficiently with this compound. libretexts.orglibretexts.org This is a cornerstone reaction for building more complex carbon skeletons.
Reaction with Organometallic Reagents: Organocuprates (Gilman reagents) are known to react with primary alkyl halides in coupling reactions. This allows for the direct connection of the 4-oxobutyl fragment to alkyl, vinyl, or aryl groups.
The following table summarizes these key bond-forming reactions.
| Nucleophile | Base/Reagent | Reaction Type | Product Type |
| Ketone Enolate | LDA | SN2 Alkylation | 1,4-Diketone (after deprotection) |
| Ester Enolate | LDA | SN2 Alkylation | γ-Keto Ester (after deprotection) |
| Organocuprate (R₂CuLi) | N/A | Coupling | Ketone with extended carbon chain |
This compound is an achiral molecule. Therefore, when it is used in reactions that create a new stereocenter, the stereochemical outcome is determined by other factors in the reaction, such as the substrate, catalyst, or a chiral auxiliary. nih.gov
Significant progress in asymmetric synthesis has provided robust strategies to control stereochemistry in such alkylation reactions:
Substrate Control: If the nucleophile (e.g., the enolate) is part of a molecule that already contains a stereocenter, it can direct the incoming electrophile to one face of the molecule, resulting in a diastereoselective reaction.
Auxiliary Control: A powerful and widely used strategy involves attaching a chiral auxiliary to the nucleophilic substrate. uwo.ca For example, an ester can be converted into an N-acyl oxazolidinone using an Evans auxiliary. Deprotonation creates a chiral enolate where the bulky auxiliary blocks one face, forcing the alkylating agent, this compound, to approach from the less hindered side. This leads to the formation of one diastereomer with high selectivity. The auxiliary can be cleaved and recycled after the reaction. uwo.ca
Catalyst Control: The development of chiral catalysts, including organocatalysts and transition-metal complexes, allows for the direct enantioselective α-alkylation of carbonyl compounds. nih.gov A chiral catalyst can form a complex with the enolate or the electrophile, creating a chiral environment that dictates the stereochemical outcome of the C-C bond formation.
Precursor for Advanced Organic Materials and Polymers
While primarily known as a synthetic building block, the structural features of this compound suggest its potential as a precursor for functional polymers. The 1,3-dioxolane ring system is known to undergo cationic ring-opening polymerization (CROP) to produce polydioxolane, a type of polyether-polyacetal. researchgate.netrsc.orggoogle.com The presence of the iodoethyl side chain would result in a functional polymer with reactive sites along the backbone, which could be used for further modification or cross-linking.
Alternatively, the iodoethyl group itself can be chemically transformed into a polymerizable moiety. For instance:
Elimination: Treatment with a strong, non-nucleophilic base could induce elimination of HI to form 2-methyl-2-vinyl-1,3-dioxolane. This vinyl monomer could then undergo polymerization.
Substitution: The iodide can be substituted with other functional groups, such as an azide (B81097) (followed by reduction to an amine) or an acrylate (B77674) group, to generate monomers suitable for various polymerization techniques.
Studies on related functionalized dioxolanes have shown they can participate in both ring-opening and free-radical polymerizations, indicating the potential for creating novel materials with tailored properties. elsevierpure.comkeio.ac.jp
Development of Novel Synthetic Reagents and Intermediates
A key strategy in organic synthesis is "umpolung," or the reversal of polarity of a functional group. This compound is a classic electrophile at the terminal carbon. However, it can be transformed into a potent nucleophile, thereby creating a new and valuable synthetic reagent.
This is achieved through the formation of an organometallic intermediate. As demonstrated with its bromo-analogue, the compound can react with magnesium metal in an ether solvent to form a Grignard reagent. tandfonline.comadichemistry.comwikipedia.org
Reaction: I-CH₂CH₂-Dioxolane + Mg → I-Mg-CH₂CH₂-Dioxolane
This transformation converts the electrophilic carbon-halogen bond into a highly polarized, nucleophilic carbon-magnesium bond. adichemistry.comlibretexts.org The resulting Grignard reagent is a powerful nucleophile that can add to a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. This protected γ-hydroxyketone synthon is a valuable intermediate for synthesizing more complex structures, effectively reversing the normal reactivity of the parent alkyl iodide.
Emerging Research Frontiers and Future Prospects for 2 2 Iodoethyl 2 Methyl 1,3 Dioxolane
Integration with Sustainable Chemistry Principles and Green Synthesis Methodologies
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a fertile ground for future research involving 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane. numberanalytics.comijrpc.com The 1,3-dioxolane (B20135) moiety itself can be considered a "green" functional group, as it is often derived from ethylene (B1197577) glycol, a bulk chemical that can be produced from bio-based resources. Furthermore, dioxolanes are used as green solvents and in the formation of chemically recyclable polymers, highlighting their alignment with sustainability goals. nsf.govwikipedia.org
The iodo-functional group also presents opportunities for the application of green chemistry principles. researchgate.net Research into iodine catalysis as an environmentally benign alternative to transition metals is a rapidly developing field. researchgate.netrsc.org Future research could explore the use of this compound in reactions that leverage iodine's unique reactivity, potentially reducing reliance on heavy metal catalysts. climateglobalnews.comeurekalert.org Additionally, the development of greener methods for the synthesis of iodoalkanes, such as those with high atom economy, would further enhance the sustainability profile of this compound. organic-chemistry.orggoogle.com The use of ionic liquids as recyclable reagents for nucleophilic substitution to produce alkyl iodides is one such promising avenue. organic-chemistry.org
| Green Chemistry Aspect | Potential Application for this compound |
| Renewable Feedstocks | The dioxolane group can be derived from bio-based ethylene glycol. |
| Catalysis | The iodo-group can participate in or be a precursor for organoiodine-catalyzed reactions, reducing the need for heavy metals. |
| Atom Economy | Development of synthesis routes with high atom economy, such as direct hydroiodination of corresponding alkenes. |
| Safer Solvents | Dioxolane-based structures are explored as green solvents. |
| Waste Reduction | Use in recyclable catalytic systems or as a monomer for chemically recyclable polymers. |
Flow Chemistry and Automated Synthesis Applications
Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and greater scalability. rsc.org The synthesis and manipulation of this compound are well-suited for flow chemistry applications. For instance, the synthesis of acetals and the introduction of the iodo group could be performed in a continuous flow setup, potentially leading to higher yields and purity. acs.org
Automated synthesis platforms, often integrated with flow chemistry, could enable the rapid optimization of reaction conditions for transformations involving this compound. acs.org The reactive nature of the iodo-group makes it an ideal handle for subsequent functionalization in a flow system, where reaction times and temperatures can be precisely controlled. acs.org This could be particularly valuable for creating libraries of derivatives for screening in various applications, from pharmaceuticals to materials science.
| Flow Chemistry Advantage | Potential Application for this compound |
| Enhanced Safety | Control over exothermic reactions during iodination or subsequent nucleophilic substitutions. |
| Improved Yield and Purity | Precise control of stoichiometry and residence time can minimize side reactions. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Automation | High-throughput screening of reaction conditions and synthesis of derivatives. |
Exploration in Advanced Materials Science Applications
The bifunctional nature of this compound makes it a promising building block for advanced materials. The iodoethyl group can serve as a point of attachment for polymerization or for grafting onto surfaces, while the dioxolane can be retained as a stable, polar component or deprotected to reveal a reactive ketone.
Polymer Science: The compound could be used as a functional monomer or initiator in various polymerization techniques. For example, the iodo-group could initiate controlled radical polymerizations. The resulting polymers would feature pendant dioxolane groups, which could enhance solubility or serve as sites for post-polymerization modification. There is growing interest in dioxolane-containing polymers for applications such as recyclable materials and polymer electrolytes for batteries. nsf.govrsc.orgacs.org
Surface Modification: The iodo-group can be used to anchor the molecule to surfaces through reactions like nucleophilic substitution or cross-coupling, creating functionalized surfaces with tailored properties. The dioxolane group could impart hydrophilicity or serve as a protected ketone for subsequent on-surface reactions. Research on iodo-functionalized graphene oxide and other nanomaterials suggests the potential for creating novel composite materials. researchgate.net
| Material Science Application | Role of this compound |
| Functional Polymers | Monomer or initiator for polymers with pendant dioxolane groups. |
| Recyclable Materials | Potential precursor for chemically recyclable polyacetals. |
| Polymer Electrolytes | Incorporation into polymer backbones for ion transport in batteries. |
| Surface Functionalization | Anchoring to surfaces via the iodo-group for tailored surface properties. |
| Nanocomposites | Grafting onto nanomaterials like graphene oxide to improve dispersion and properties. |
Interdisciplinary Research with Related Chemical Disciplines
The unique combination of a reactive alkyl iodide and a protected ketone in this compound opens doors for interdisciplinary research.
Medicinal Chemistry: The iodo-group is present in several pharmaceuticals and can be used in the synthesis of radiolabeled compounds for imaging applications. wikipedia.org The dioxolane moiety is also found in biologically active molecules. wikipedia.org This compound could serve as a scaffold for the synthesis of novel therapeutic agents, where the iodo-group allows for coupling with various bioactive fragments.
Chemical Biology: As a bifunctional molecule, it could be used to design chemical probes to study biological systems. The iodo-group could be used for attachment to a biomolecule of interest, while the protected ketone could be later revealed for further labeling or interaction studies.
Organometallic Chemistry: The iodoalkane functionality can be readily converted into organometallic reagents, such as Grignard or organolithium reagents, which are staples in organic synthesis. The stability of the dioxolane group under many organometallic reaction conditions makes this compound a valuable precursor for creating more complex molecules.
Identification of Unexplored Reactivity Patterns and Synthetic Challenges
While the individual reactivities of iodoalkanes and dioxolanes are well-understood, their combination in this compound may lead to unexplored reactivity patterns.
Intramolecular Reactions: The proximity of the iodo-group and the dioxolane offers the potential for intramolecular reactions under specific conditions. For example, treatment with a strong base could potentially lead to elimination or cyclization reactions.
Radical Chemistry: The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate radicals. byjus.com The reactivity of the resulting radical in the presence of the dioxolane ring could lead to novel transformations and the synthesis of unique molecular architectures.
Synthetic Challenges: A key challenge in working with this molecule is the selective transformation of one functional group in the presence of the other. For example, performing reactions that require harsh acidic conditions could lead to the cleavage of the dioxolane protecting group. libretexts.org Conversely, some nucleophilic reactions targeting the iodo-group might be hindered by the steric bulk or electronic effects of the adjacent dioxolane. Overcoming these challenges will require careful selection of reagents and reaction conditions, which in itself is a valuable area of research.
Q & A
Basic: What are the common synthetic routes for 2-(2-iodoethyl)-2-methyl-1,3-dioxolane?
Methodological Answer:
The compound is typically synthesized via halogenation or Grignard reactions. A key route involves bromination of 2-methyl-1,3-dioxolane-2-ethanol using hydrobromic acid (HBr) to yield 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, followed by iodide substitution via Finkelstein reaction (NaI in acetone) . Alternatively, direct iodination of intermediates using Zn/I₂ systems in THF has been reported, as in the preparation of organozinc reagents for enantioselective synthesis .
Advanced: How can reaction conditions be optimized for high-yield organozinc reagent synthesis using this compound?
Methodological Answer:
Optimization requires precise control of Zn activation and reaction monitoring. Activated Zn foil (3 equiv) in THF at 25°C for 3 hours ensures complete insertion, as verified by GC analysis of hydrolyzed aliquots . Titration with sodium thiosulfate confirms reagent concentration. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Kinetic studies suggest that slow addition of the iodo compound enhances selectivity .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Key techniques include:
- GC-MS : For purity assessment and monitoring reaction progress .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., δ ~4.8–5.2 ppm for dioxolane protons, δ ~3.3 ppm for iodomethyl groups) .
- IR Spectroscopy : Peaks at ~1120 cm⁻¹ (C-O-C stretching) and ~500 cm⁻¹ (C-I stretching) .
Advanced: How can data contradictions in polymerization studies of dioxolane derivatives be resolved?
Methodological Answer:
Contradictions in radical vs. cationic polymerization outcomes (e.g., molecular weight discrepancies) require systematic evaluation of initiators and reaction media. For example:
- Radical Polymerization : Use AIBN in toluene at 60°C; monitor via GPC.
- Cationic Polymerization : Employ BF₃·Et₂O in CH₂Cl₂ at 0°C; analyze kinetics via in situ FTIR .
Cross-validation with MALDI-TOF MS helps identify end-group inconsistencies caused by chain-transfer agents .
Basic: What are the primary applications of this compound in organic synthesis?
Methodological Answer:
It serves as:
- Protecting Group : For carbonyls in Grignard or alkylation reactions .
- Building Block : In enantioselective synthesis of α-ionone derivatives via anti-Sᴇ2ʹ substitutions .
- Precursor : For generating organozinc reagents in cross-coupling reactions .
Advanced: What strategies improve enantioselectivity in reactions involving this compound?
Methodological Answer:
Chiral auxiliaries or catalysts (e.g., N-heterocyclic carbene-gold complexes) enhance stereocontrol . Asymmetric induction is achieved by:
- Chiral Ligands : (R)-BINOL-phosphoramidite ligands in Pd-catalyzed couplings .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states .
- Temperature Modulation : Lower temperatures (−20°C) reduce racemization .
Basic: How is the stability of this compound assessed under storage conditions?
Methodological Answer:
Stability is evaluated via accelerated aging studies:
- Thermal Stability : TGA/DSC analysis under N₂ to detect decomposition thresholds .
- Hydrolytic Stability : Exposure to 50% aqueous ethanol at 25°C for 24 months, with GC monitoring of degradation products (e.g., 2-methyl-1,3-dioxolane) .
Advanced: What computational methods predict degradation pathways of dioxolane derivatives?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model bond dissociation energies and transition states. For hydrolytic degradation:
- Solvent Models : COSMO-RS predicts solvolysis rates in aqueous media .
- Kinetic Isotope Effects : Isotopic labeling (²H/¹³C) validates mechanistic pathways .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts .
- Storage : In amber glass under inert gas (Ar) at −20°C to prevent light/thermal degradation .
Advanced: How can in situ monitoring improve reaction safety in large-scale syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
